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Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119

Namodenoson (also known as CF102 or CI-IB-MECA) is an orally bioavailable, selective
agonist of the A3 adenosine receptor (A3AR).[1][2] It is under investigation for its therapeutic
potential in various pathological conditions, particularly liver diseases such as non-alcoholic
steatohepatitis (NASH), metabolic dysfunction-associated steatohepatitis (MASH), and
hepatocellular carcinoma (HCC), as well as pancreatic cancer.[3][4][5] This guide provides a
comparative overview of the in vitro and in vivo experimental findings for Namodenoson,
offering insights for researchers, scientists, and drug development professionals.

Namodenoson's mechanism of action is centered on its high affinity and selectivity for ASAR,
which is often overexpressed in inflammatory and cancerous cells compared to normal tissues.
[6][7] This differential expression provides a therapeutic window, allowing for targeted effects
on pathological cells while minimizing impact on healthy ones.[6][7] Activation of A3AR by
Namodenoson triggers a cascade of intracellular events, primarily the de-regulation of the
PI3K/NF-kB and Wnt/[3-catenin signaling pathways, which play crucial roles in cell proliferation,
inflammation, and apoptosis.[6][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various in vitro and in vivo
studies on Namodenoson.

Table 1: In Vitro Studies of Namodenoson

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1684119?utm_src=pdf-interest
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://www.selleckchem.com/products/namodenoson-cf-102.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/namodenoson
https://en.wikipedia.org/wiki/Namodenoson
https://clinicaltrials.eu/drug/namodenoson/
https://ir.canfite.com/news-events/press-releases/detail/1072/8-years-survival-with-complete-cure-for-a-patient-with
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-namodenoson-used-for
https://ir.canfite.com/news-events/press-releases/detail/1050/can-fite-fda-grants-ind-clearance-for-namodenoson-to-treat
https://synapse.patsnap.com/article/what-is-namodenoson-used-for
https://ir.canfite.com/news-events/press-releases/detail/1050/can-fite-fda-grants-ind-clearance-for-namodenoson-to-treat
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-namodenoson-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC6844636/
https://www.natap.org/2020/AASLD/AASLD_119.htm
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://www.benchchem.com/product/b1684119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Cancer
Type

Cell Line

Concentrati
on

Duration

Key
T Reference
Findings

BxPC-3 Pancreatic

5nM

24 hours

49.7% +

8.2%

inhibition of [10]
cell growth (p
<0.001)

BxPC-3 Pancreatic

10 nM

24 hours

66.3% +

10.5%

inhibition of [10]
cell growth (p

< 0.001)

BxPC-3 Pancreatic

20 nM

24 hours

82.7% +

7.1%

inhibition of [10]
cell growth (p
<0.001)

BxPC-3 Pancreatic

0.01nM-1
nM

Not Specified

Significant

dose-

dependent

inhibition of [11]
cell

proliferation

(p < 0.005)

Human LX2
HSCs

Hepatic
Stellate Cells

Not Specified

Not Specified

De-regulation
of the Wnt/(3-

. [8]
catenin

pathway

Hepatocellula
HEP-3b )
r Carcinoma

Not Specified

Not Specified

Inhibition of

[12]
HCC growth

Table 2: In Vivo Preclinical Studies of Namodenoson
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Animal
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Condition Dosage
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STAM Mice

NASH Not Specified

3 weeks

Significant
reduction in
steatosis,
inflammation,
and
ballooning
(p<0.05,
p<0.05, and [8]
p<0.01,
respectively);
Significant
decrease in
the NAFLD
Activity Score
(NAS)

CCl4-induced
Liver Fibrosis

Mice

Liver Fibrosis  Not Specified

Not Specified

Reversal of
ALT to normal
values;
Significant
improvement
in liver
inflammation 18]
and fibrosis;
De-regulation
of the Wnt/(3-
catenin

pathway

Nude Mice
with BXxPC-3

Xenografts

Pancreatic 10 pg/kg

Cancer twice daily

35 days

Significant
inhibition of
pancreatic [10][11]
carcinoma

tumor growth
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Table 3: In Vivo Clinical Studies of Namodenoson
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Phase Condition

Dosage

Duration

Key
T Reference
Findings

NAFLD/NAS
Phase lla

25 mg twice

daily

12 weeks

Trend
towards
significant
decrease in
serum ALT
levels
(p=0.066);
31.6% of
patients
achieved ALT
normalization
. [13]
vs. 20% in
placebo;
Decrease in
liver fat
volume
(p=0.065 vs.
placebo);
Decrease in
Fib4-scores
(p=0.011 vs.

placebo)

Phase Il Advanced
HCC (Child-

Pugh B7)

25 mg twice

daily

Not Specified

Significant [14]
improvement
in 12-month
overall
survival (44%
vs. 18% in
placebo,
p=0.028);
Partial
response in
8.8% of

patients vs.
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0% in

placebo

Median
overall
Advanced 25 mg twice N survival of 8.1
Phase I ] Not Specified [14]
HCC daily months for
Child-Pugh B

patients

Experimental Protocols
In Vitro Cell Growth Inhibition Assay

e Cell Line: BXPC-3 human pancreatic carcinoma cells.[10]

Culture Conditions: Cells were grown in RPMI medium supplemented with 10% Fetal Bovine
Serum (FBS) and 1x penicillin-streptomycin solution at 37°C in a 5% CO2 incubator.[10]

Treatment: Namodenoson was dissolved in DMSO to create a stock solution and further
diluted in the culture medium to final concentrations of 5, 10, and 20 nM. Cells were
incubated with Namodenoson for 24 hours.[10]

Assay: Cell growth inhibition was determined using the Presto Blue assay. The ASAR
antagonist MRS1523 was used to confirm that the observed effect was mediated by the A3
adenosine receptor.[10]

Analysis: Western blot analyses were performed to evaluate the expression levels of proteins
involved in the Wnt/3-catenin, NF-kB, and RAS signaling pathways, as well as apoptotic
markers like Bad and Bax.[10]

In Vivo Pancreatic Cancer Xenograft Model

e Animal Model: Nude mice.[10]

e Tumor Inoculation: BXPC-3 cells were subcutaneously inoculated into the mice to establish
tumors.[10]
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Treatment: Once tumors were established, mice were randomized into a treatment group
and a control group. The treatment group received Namodenoson at a dose of 10 pg/kg
twice daily for 35 days.[10]

Monitoring: Tumor size was monitored twice weekly.[10]

Ethical Considerations: The animal study protocol was approved by the Institutional Animal
Care and Use Committee.[10]

Phase lla Clinical Trial in NAFLD/NASH

Study Design: A randomized, double-blind, placebo-controlled study.[15]

Participants: 60 adults with NAFLD, some of whom had MASH.[15]

Intervention: Patients received either Namodenoson (12.5 mg or 25 mg) or a placebo, taken
orally twice daily for three months.[15]

Endpoints: The primary objective was to assess the anti-inflammatory effect by measuring
serum ALT and AST levels. Secondary objectives included determining the impact on liver fat
content and fibrosis progression.[13]

Assessments: Liver fat content was measured, and non-invasive fibrosis markers like the
Fib-4 score were calculated.[13]

Visualizations
Signaling Pathways of Namodenoson

The following diagrams illustrate the key signaling pathways modulated by Namodenoson.
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Caption: Namodenoson's mechanism of action via ASAR activation.

Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for an in vitro study investigating Namodenoson.
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Caption: A generalized workflow for in vitro Namodenoson experiments.

Logical Relationship of Namodenoson's Therapeutic
Effects

This diagram illustrates the logical progression from Namodenoson's molecular action to its
therapeutic outcomes.
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Caption: Logical flow from mechanism to therapeutic effects of Namodenoson.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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